molecular formula C23H23N5O2S B2980534 N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide CAS No. 1206991-55-0

N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide

Cat. No.: B2980534
CAS No.: 1206991-55-0
M. Wt: 433.53
InChI Key: KEKBTJMTOWFABA-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxybenzyl group, a triazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Thiazole Ring Formation: The thiazole ring can be formed through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Coupling Reactions: The final compound is obtained by coupling the triazole and thiazole intermediates with the methoxybenzyl group and the carboxamide group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the triazole ring may produce amines.

Scientific Research Applications

N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide: Lacks the p-tolyl group, which may affect its chemical properties and biological activity.

    N-(4-methoxybenzyl)-4-methyl-2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide: Similar structure but with different substitution patterns on the triazole ring.

Uniqueness

N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-5-9-18(10-6-14)28-16(3)20(26-27-28)23-25-15(2)21(31-23)22(29)24-13-17-7-11-19(30-4)12-8-17/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKBTJMTOWFABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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